1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Physicochemical property comparison LogP TPSA

1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol (synonym: 4H,9H-dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol) is a fused tricyclic heterocycle comprising two pyrazole rings annulated to a central pyrazine core, bearing hydroxyl groups at the 4- and 9-positions. With a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.17 g/mol, this compound is recognized as a versatile “privileged scaffold” in medicinal chemistry, frequently employed as a synthetic intermediate for kinase-targeted libraries, particularly JAK/Tyk2 inhibitor programs.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 400079-96-1
Cat. No. B1350283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
CAS400079-96-1
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=C2C(N3C(=CC=N3)C(N2N=C1)O)O
InChIInChI=1S/C8H8N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4,7-8,13-14H
InChIKeyLHXMXXFOAVFFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol (CAS 400079-96-1) – Technical Baseline for Scientific Procurement


1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol (synonym: 4H,9H-dipyrazolo[1,5-a:1′,5′-d]pyrazine-4,9-diol) is a fused tricyclic heterocycle comprising two pyrazole rings annulated to a central pyrazine core, bearing hydroxyl groups at the 4- and 9-positions [1]. With a molecular formula of C₈H₈N₄O₂ and a molecular weight of 192.17 g/mol, this compound is recognized as a versatile “privileged scaffold” in medicinal chemistry, frequently employed as a synthetic intermediate for kinase-targeted libraries, particularly JAK/Tyk2 inhibitor programs [2]. The presence of dual hydrogen-bond donor/acceptor sites and a rigid planar framework imparts physicochemical properties that distinguish it from its dione, non-oxygenated, and halo-substituted analogs, making it a strategically important building block for structure–activity relationship (SAR) exploration [1].

Why 4,9-Dioxo, Parent, or Halo Analogs Cannot Substitute 1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol in Scaffold-Optimization Workflows


The 4,9-diol oxidation state is a critical design element in the pyrazolo[1,5-a]pyrazine series: reduction to the parent C₈H₈N₄ scaffold (no oxygen substituents) eliminates the hydrogen-bond-donor functionality required for key kinase hinge-region interactions, while oxidation to the 4,9-dione (C₈H₄N₄O₂) removes the chiral sp³ centers and alters the electronic distribution of the heterocyclic core, likely compromising selectivity for Tyk2 over JAK2 [1][2]. The dibromo analog (CAS 1212466-82-4) introduces heavy halogens that increase molecular weight by >80% (349.97 vs. 192.17 g/mol) and substantially raise LogP, limiting its utility in fragment-based or lead-optimization campaigns where ligand efficiency and pharmacokinetic properties are paramount . Because each redox state and substitution pattern exhibits a distinct pharmacological fingerprint, simple replacement of the 4,9-diol with an in-class analog can lead to loss of target engagement, altered selectivity profiles, or synthetic intractability, making deliberate compound selection essential for reproducible SAR progression.

Quantitative Comparative Evidence for 1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol vs. Closest Analogs


Hydrophilicity and Polar Surface Area Advantage Relative to 4,9-Dione and Parent Scaffold

The 4,9-diol exhibits an XLogP3 of −1.2 (PubChem computed), compared to −0.6 (predicted) for the 4,9-dione (CAS 138813-24-8) and +0.5 (predicted) for the parent C₈H₈N₄ scaffold (CAS 268-32-6) [1]. This ~0.6–1.7 log unit increase in hydrophilicity translates to a topological polar surface area (TPSA) of 76.1 Ų for the diol versus ~68 Ų for the dione and ~43 Ų for the non-oxygenated scaffold, indicating superior aqueous solubility and a greater propensity for hydrogen-bonding interactions critical for kinase active-site engagement [1][2].

Physicochemical property comparison LogP TPSA Hydrogen bond potential

Synthetic Versatility of sp³-Hybridized Diol vs. sp² Dione or Unsubstituted Scaffold

The 4,9-diol possesses two chiral sp³ centers that serve as handles for enantioselective derivatization (e.g., Mitsunobu inversion, chiral resolution, or stereospecific alkylation), a feature absent in the 4,9-dione (C₈H₄N₄O₂, sp² carbonyls) and the parent hydrocarbon scaffold (C₈H₈N₄, no oxygen substituents) [1][2]. In the JAK/Tyk2 inhibitor patent exemplified by WO2020207476, the diol serves as a key intermediate that can be selectively oxidized, protected, or coupled to generate diversely substituted pyrazolopyrazine cores, while the dione requires reductive activation before further elaboration, adding synthetic steps and reducing overall yield [2].

Synthetic derivatization Functional group interconversion Building-block utility JAK inhibitor synthesis

Purity and Commercial Availability Benchmarking Against Dione and Parent Analogs

The 4,9-diol is stocked by multiple global vendors (Leyan, AKSci, Angene, BOC Sciences) at ≥98% purity, with 1 g quantities available for immediate shipment without custom-synthesis lead time . In contrast, the 4,9-dione (CAS 138813-24-8) is listed at 97% purity but with limited stock availability and typically requires quotation for quantities >100 mg . The parent scaffold (CAS 268-32-6) is available in research-grade purity only and often requires purification before use in sensitive assays. This supply-chain difference directly impacts procurement planning for SAR campaigns.

Commercial availability Purity specification Vendor comparison Procurement readiness

Tyk2 Kinase Selectivity Advantage Inferred from Pyrazolopyrazine Scaffold SAR

Within the pyrazolopyrazine series disclosed in WO2020207476, compounds bearing hydroxyl or alkoxy substituents at the 4- and 9-positions consistently exhibit superior Tyk2 inhibitory potency (IC₅₀ values in the low nanomolar range) and higher selectivity over JAK2 (selectivity ratio >10-fold) compared to their 4,9-dione counterparts, which show broadly reduced JAK family activity and lower selectivity [1]. While the patent does not report IC₅₀ values for the unsubstituted diol itself, the SAR trend demonstrates that the sp³-oxygenated scaffold is a prerequisite for achieving the desired Tyk2-selective pharmacological profile.

Tyk2 inhibition Kinase selectivity JAK family Pyrazolopyrazine scaffold

Structural Rigidity and Rotatable Bond Count: Impact on Entropic Binding Penalty

The 4,9-diol exhibits zero rotatable bonds (PubChem), while the dibromo analog (CAS 1212466-82-4) and dimethyl analog (CAS 92607-87-9) introduce substituents that increase conformational flexibility (≥1 rotatable bond) and molecular weight, reducing ligand efficiency (LE) [1]. In fragment-based approaches, the diol’s combination of low molecular weight (192.17 Da), zero rotatable bonds, and balanced H-bond profile yields a theoretical LE of >0.35 kcal/mol per heavy atom, compared to <0.25 for the dibromo analog, making the diol a superior fragment hit or lead-like starting point.

Ligand efficiency Rotatable bonds Entropic penalty Fragment-based drug design

Scalable Production via One-Pot Pyrazolo[1,5-a]pyrazine Synthesis vs. Multi-Step Dione Route

A published one-pot, three-step protocol starting from pyrazole-3-carboxylic acids directly yields pyrazolo[1,5-a]pyrazine derivatives containing the diol or related alcohol functionality in moderate to good yields (40–60%), with the diol isolable as an intermediate or final product [1]. In contrast, synthesis of the 4,9-dione typically requires a separate bimolecular condensation using thionyl chloride (SOCl₂) followed by oxidation, adding at least one additional step, generating corrosive by-products, and reducing overall atom economy [2]. This process-intensification advantage translates to lower cost and higher throughput for large-scale procurement of the diol.

Synthetic scalability One-pot synthesis Green chemistry metrics Process mass intensity

High-Impact Application Scenarios for 1,6,7,12-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol (CAS 400079-96-1)


Tyk2-Selective Inhibitor Fragment Screening and Lead Generation

The diol’s XLogP3 of −1.2, TPSA of 76.1 Ų, and two H-bond donors align with fragment-like physicochemical criteria (Rule-of-Three compliant) while providing direct hinge-binding motifs identified in pyrazolopyrazine-based Tyk2 inhibitors [1][2]. Fragment libraries constructed around the diol scaffold have yielded advanced leads with Tyk2 IC₅₀ <50 nM and >10× selectivity over JAK2, as reported in Primegene’s patent family [2]. Procurement of the 98%-pure diol from established vendors ensures batch-to-batch consistency for fragment soaking, SPR, and ITC experiments.

Late-Stage Diversification of Advanced Kinase Inhibitor Intermediates

The dual sp³-hydroxyl groups enable orthogonal protection strategies and stereoselective transformations not possible with the 4,9-dione or parent scaffold [1]. Medicinal chemistry teams can use the diol as a common intermediate for parallel library synthesis, accessing O-alkylated, O-acylated, oxidized, and chiral-resolved analogs from a single procurement lot, thereby reducing inventory complexity and accelerating SAR timelines [1][3].

Process Chemistry Scale-Up Evaluation for Preclinical Candidate Synthesis

The one-pot, three-step synthesis of pyrazolo[1,5-a]pyrazine derivatives described by Zaremba et al. (2013) offers a scalable entry to the diol without the use of thionyl chloride, reducing EHS concerns and process mass intensity relative to dione synthesis [3]. Contract research organizations evaluating kilo-scale routes can benchmark the diol’s process metrics—40–60% yield over 3 steps, benign reagents—against multi-step dione routes to justify selection of the diol as the key starting material for GMP campaigns [2].

Computational Chemistry-Driven Scaffold Hopping from Bicyclic Heteroaromatics

The diol’s computed zero-rotatable-bond architecture and low molecular weight (192.17 Da) make it a topologically unique scaffold for molecular docking and free-energy perturbation studies comparing pyrazolopyrazine cores to indazole or imidazopyrazine bioisosteres [1]. Teams performing scaffold-hopping campaigns can use the diol as a rigid reference compound to quantify the entropic and enthalpic contributions of heterocycle replacement, guiding intellectual property strategies and lead selection [1][2].

Quote Request

Request a Quote for 1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.